molecular formula C27H27BrClN3O3 B12488468 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate

Cat. No.: B12488468
M. Wt: 556.9 g/mol
InChI Key: OFECKPXXQXNJLL-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.

    Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced to the benzoate core.

    Attachment of the bromochlorobenzamide group: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound may be susceptible to oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions could target the amide or ester functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE
  • ETHYL 4-(4-PHENYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzylic piperazine moiety, in particular, could influence its binding affinity and selectivity towards biological targets.

Properties

Molecular Formula

C27H27BrClN3O3

Molecular Weight

556.9 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(5-bromo-2-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C27H27BrClN3O3/c1-2-35-27(34)20-8-11-25(24(16-20)30-26(33)22-17-21(28)9-10-23(22)29)32-14-12-31(13-15-32)18-19-6-4-3-5-7-19/h3-11,16-17H,2,12-15,18H2,1H3,(H,30,33)

InChI Key

OFECKPXXQXNJLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

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